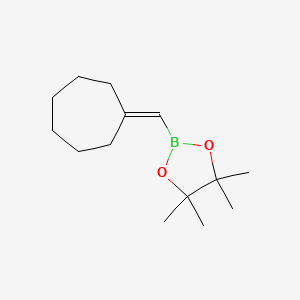

2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is commonly known as CBPin or cycloheptylidenemethylboronic pinacol ester.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, analyzing their inhibitory activity against serine proteases such as thrombin. These compounds exhibited specific interactions in both solid state and solution without significant S–B coordination and only weak N–B coordination (Spencer et al., 2002).

Fandrick et al. (2012) detailed a scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, focusing on overcoming challenges associated with borolane “ate” equilibration and protonolysis via a continuous-flow and distillation process (Fandrick et al., 2012).

Büttner et al. (2007) developed a new building block for the synthesis of silicon-based drugs and odorants, demonstrating its utility through the synthesis of the retinoid agonist disila-bexarotene. This work highlights the synthetic potential of similar dioxaborolane compounds in drug synthesis (Büttner et al., 2007).

Applications in Organic Synthesis

Murata et al. (2002) investigated the rhodium- and ruthenium-catalyzed dehydrogenative borylation of vinylarenes with pinacolborane, showcasing the synthesis of vinylboronates with high regio- and stereoselectivity. This method provides a pathway for the preparation of structurally defined vinylboronates, useful intermediates in organic synthesis (Murata et al., 2002).

Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives and explored their application in synthesizing boron-containing stilbene derivatives, which have potential therapeutic applications for neurodegenerative diseases. The methodology highlights the versatility of dioxaborolane compounds in synthesizing bioactive molecules (Das et al., 2015).

Propiedades

IUPAC Name |

2-(cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO2/c1-13(2)14(3,4)17-15(16-13)11-12-9-7-5-6-8-10-12/h11H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKRHPCPRDHJMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cycloheptylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid](/img/structure/B2639616.png)

![Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate](/img/no-structure.png)

![1-[(4-Nitrophenyl)sulfonyl]piperazine](/img/structure/B2639625.png)

![1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2639629.png)

![N'-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2639630.png)

![N-(3-fluorophenyl)-2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide](/img/structure/B2639633.png)